molecular formula C20H16ClN3O3S3 B2779806 3-chloro-N-{4-[4-(dimethylsulfamoyl)phenyl]-1,3-thiazol-2-yl}-1-benzothiophene-2-carboxamide CAS No. 620572-83-0

3-chloro-N-{4-[4-(dimethylsulfamoyl)phenyl]-1,3-thiazol-2-yl}-1-benzothiophene-2-carboxamide

Cat. No.: B2779806
CAS No.: 620572-83-0
M. Wt: 478
InChI Key: YOMFULBBGACUQQ-UHFFFAOYSA-N
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Description

This compound is a chemical compound that has recently gained the attention of researchers due to its potential applications in various fields of research and industry. It is a part of the thiazole family, which are important heterocyclics exhibiting boundaryless biological activities . The compound contains a thiazole ring with variable substituents as target structures .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 290.76 . It is also known that thiazole derivatives resemble thiophene and furan in their behavior and properties .

Scientific Research Applications

Thiophene Derivatives in Drug Development

Thiophene and its derivatives, similar to the core structure of the compound , have been extensively investigated for their pharmacological potential. For instance, thiophene analogues have been synthesized and evaluated for potential carcinogenicity, exploring the bioactivity of aromatic organic carcinogens and their isosteric replacements (Ashby et al., 1978). Such studies underscore the importance of thiophene derivatives in understanding molecular mechanisms of action and developing therapeutic agents.

Supramolecular Chemistry and Nanotechnology

Compounds with complex aromatic and heterocyclic structures, akin to the specified chemical compound, have been pivotal in supramolecular chemistry and nanotechnology applications. Benzene-1,3,5-tricarboxamide derivatives, for instance, have demonstrated wide applicability ranging from polymer processing to nanotechnology, owing to their self-assembly into nanometer-sized structures stabilized by hydrogen bonding (Cantekin et al., 2012).

Biodegradation and Environmental Impact of Heterocyclic Compounds

Research on the biodegradation of condensed thiophenes found in petroleum products has provided valuable insights into the environmental impact and remediation strategies for heterocyclic compounds (Kropp & Fedorak, 1998). Understanding the biodegradation pathways of such compounds is crucial for assessing their ecological footprint and developing sustainable chemical processes.

Antioxidant and Anti-inflammatory Agents

The exploration of novel benzofused thiazole derivatives for their potential antioxidant and anti-inflammatory activities illustrates the ongoing search for therapeutic agents based on heterocyclic scaffolds (Raut et al., 2020). This research area is particularly relevant for compounds with complex aromatic and sulfonamide functionalities, highlighting the therapeutic potential of such chemical structures.

Optoelectronic Materials

Quinazolines and pyrimidines, with structural motifs related to aromatic and heterocyclic compounds, have been utilized in the development of optoelectronic materials (Lipunova et al., 2018). This underscores the potential of complex heterocyclic compounds in fabricating materials for electronic devices and luminescent elements, indicative of the broad applicability of such chemical structures in advanced technological applications.

Properties

IUPAC Name

3-chloro-N-[4-[4-(dimethylsulfamoyl)phenyl]-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN3O3S3/c1-24(2)30(26,27)13-9-7-12(8-10-13)15-11-28-20(22-15)23-19(25)18-17(21)14-5-3-4-6-16(14)29-18/h3-11H,1-2H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOMFULBBGACUQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=C(C4=CC=CC=C4S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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